molecular formula C11H14O3 B6256312 4-(5-hydroxy-2-methylphenyl)butanoic acid CAS No. 19133-73-4

4-(5-hydroxy-2-methylphenyl)butanoic acid

Cat. No.: B6256312
CAS No.: 19133-73-4
M. Wt: 194.23 g/mol
InChI Key: PFQCCFBXFAIZNX-UHFFFAOYSA-N
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Description

4-(5-hydroxy-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a hydroxy group and a methyl group on a phenyl ring, which is attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-hydroxy-2-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(5-hydroxy-2-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(5-oxo-2-methylphenyl)butanoic acid.

    Reduction: Formation of 4-(5-hydroxy-2-methylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-hydroxy-2-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(5-hydroxy-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylphenyl)butanoic acid: Similar structure but with the hydroxy group in a different position.

    4-(5-hydroxyphenyl)butanoic acid: Lacks the methyl group on the phenyl ring.

    4-(5-methylphenyl)butanoic acid: Lacks the hydroxy group on the phenyl ring.

Uniqueness

4-(5-hydroxy-2-methylphenyl)butanoic acid is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

19133-73-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(5-hydroxy-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-5-6-10(12)7-9(8)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)

InChI Key

PFQCCFBXFAIZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CCCC(=O)O

Purity

95

Origin of Product

United States

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